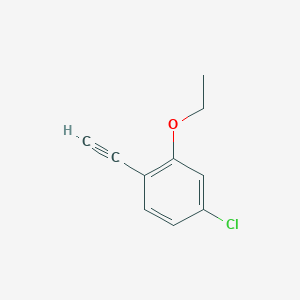
4-Chloro-2-ethoxy-1-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of chlorinated benzene derivatives It is characterized by the presence of a chloro group, an ethoxy group, and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chloro, ethoxy, and ethynyl groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro, ethoxy, and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethoxy-1-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The presence of the chloro, ethoxy, and ethynyl groups influences its reactivity and the types of reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-ethynylbenzene: Similar in structure but lacks the ethoxy group.
4-Chloro-1-ethynylbenzene: Similar but lacks the ethoxy group and has a different substitution pattern.
2-Ethoxy-1-ethynylbenzene: Similar but lacks the chloro group.
Uniqueness
4-Chloro-2-ethoxy-1-ethynylbenzene is unique due to the presence of all three functional groups (chloro, ethoxy, and ethynyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
4-chloro-2-ethoxy-1-ethynylbenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI-Schlüssel |
UHKOOELIQNHSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















